![molecular formula C21H20N4 B259492 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene, also known as MPTT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPTT is a complex organic molecule that has a unique structure, which makes it an interesting candidate for scientific investigation.
Mécanisme D'action
The mechanism of action of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties make this compound a potential candidate for the development of new therapies for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is its potent anticancer properties. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its complexity, which can make it difficult to synthesize and study in the laboratory.
Orientations Futures
There are a number of potential future directions for research on 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene. One area of research could be the development of new cancer therapies based on this compound. Another area of research could be the study of this compound's anti-inflammatory and antioxidant properties, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through a reaction between 4-methylphenylhydrazine and cyclohexanone. This reaction produces a compound known as 4-methylphenylhydrazone, which is then further reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce this compound.
Applications De Recherche Scientifique
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of medicinal chemistry. This compound has been shown to have potent anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C21H20N4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-16(12-10-14)20-18-8-4-6-15-5-2-3-7-17(15)19(18)24-21-22-13-23-25(20)21/h2-3,5,7,9-13,20H,4,6,8H2,1H3,(H,22,23,24) |
Clé InChI |
CNFSJCQJHBABBG-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



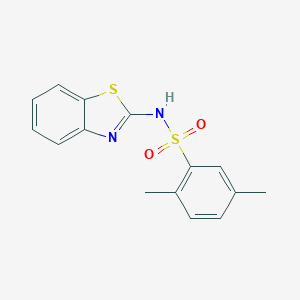
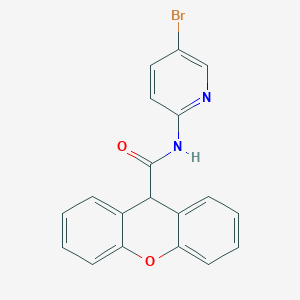
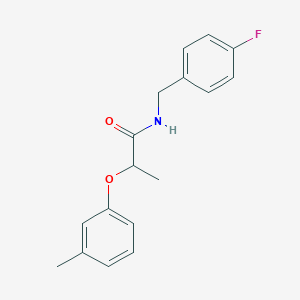
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
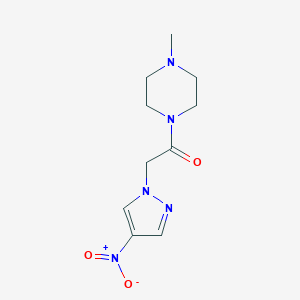
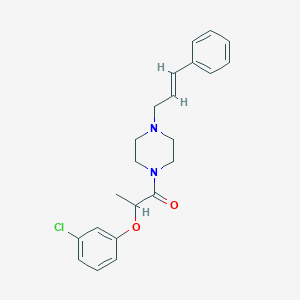

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)